Colchicine, 17,17,17-trifluoro-

Vue d'ensemble

Description

Colchicine, 17,17,17-trifluoro- is a synthetic derivative of colchicine, a naturally occurring alkaloid extracted from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). This compound is known for its potent biological activities, particularly its ability to disrupt microtubule formation, making it valuable in various scientific and medical applications .

Applications De Recherche Scientifique

Colchicine, 17,17,17-trifluoro-, has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a probe to study reaction mechanisms.

Biology: Employed in cell biology to investigate microtubule dynamics and cell division processes.

Medicine: Investigated for its potential therapeutic effects in treating cancer, gout, and inflammatory diseases due to its ability to inhibit microtubule polymerization.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing

Mécanisme D'action

Target of Action

Colchicine, 17,17,17-trifluoro- primarily targets the inflammasome complex present in neutrophils and monocytes . This complex mediates the activation of interleukin-1β , an inflammatory mediator . The compound also attenuates neutrophil adhesion .

Mode of Action

It likely interferes with the intracellular assembly of the inflammasome complex . This interaction results in the attenuation of neutrophil adhesion and the activation of interleukin-1β .

Biochemical Pathways

The primary mechanism of action of colchicine is tubulin disruption . This leads to the subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity . Newly described mechanisms include various inhibitory effects on macrophages, including the inhibition of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, inhibition of pore formation activated by purinergic receptors P2X7 and P2X2, and stimulation of dendritic cell maturation and antigen presentation .

Pharmacokinetics

Colchicine is absorbed in the jejunum and ileum and is trapped in the body tissues . It is metabolized in the liver and the intestine by cytochrome P (CYP) 450 3A4 and P-glycoprotein (PGY) 1 . Colchicine is excreted mainly by the biliary system, intestines, and the kidneys . It has a narrow therapeutic range, but with normal liver and kidney functions, it is relatively safe .

Result of Action

Colchicine exerts its unique action mainly through the inhibition of microtubule polymerization . Microtubule polymerization affects a variety of cellular processes including maintenance of shape, signaling, division, migration, and cellular transport .

Action Environment

The blood level of colchicine may be affected by concomitant drug administration. Therefore, caution should be exercised when such medications are added . Colchicine intoxication is a life-threatening condition. Therefore, one should be extremely cautious in using the drug in patients with renal and/or liver disturbances .

Analyse Biochimique

Biochemical Properties

Colchicine, 17,17,17-trifluoro- interacts with various enzymes and proteins in biochemical reactions. It is known to suppress mitosis, which extends its utility to some other rheumatic and nonrheumatic disorders . The nature of these interactions is complex and often involves binding to specific biomolecules, leading to changes in their function.

Cellular Effects

Colchicine, 17,17,17-trifluoro- has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with myotoxicity, which can lead to conditions like rhabdomyolysis .

Molecular Mechanism

The mechanism of action of Colchicine, 17,17,17-trifluoro- is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to induce cytoskeletal myotoxicity when used in combination with statins .

Dosage Effects in Animal Models

The effects of Colchicine, 17,17,17-trifluoro- vary with different dosages in animal models. High doses can lead to toxic or adverse effects

Metabolic Pathways

Colchicine, 17,17,17-trifluoro- is involved in various metabolic pathways. It interacts with several enzymes or cofactors, which can affect metabolic flux or metabolite levels

Transport and Distribution

Colchicine, 17,17,17-trifluoro- is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It may interact with transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Colchicine, 17,17,17-trifluoro- and its effects on its activity or function are areas of active research. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of colchicine, 17,17,17-trifluoro-, involves the introduction of trifluoromethyl groups into the colchicine molecule. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of colchicine, 17,17,17-trifluoro-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability. Purification steps, including crystallization and chromatography, are crucial to obtain the final product with the desired specifications .

Analyse Des Réactions Chimiques

Types of Reactions

Colchicine, 17,17,17-trifluoro-, undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions often require a base and are performed in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of colchicine, 17,17,17-trifluoro-. These derivatives can exhibit different biological activities and properties, making them useful for further research and development .

Comparaison Avec Des Composés Similaires

Colchicine, 17,17,17-trifluoro-, can be compared with other colchicine derivatives and microtubule inhibitors:

Colchicine: The parent compound, known for its anti-inflammatory and anticancer properties.

Thiocolchicine: A sulfur-containing derivative with similar biological activities but different pharmacokinetic properties.

Combretastatin: Another microtubule inhibitor with a different chemical structure but similar mechanism of action.

Vinca Alkaloids: A class of compounds that also target microtubules but have distinct chemical structures and clinical applications .

Conclusion

Colchicine, 17,17,17-trifluoro-, is a valuable compound in scientific research and medicine due to its potent biological activities and versatile applications. Its ability to disrupt microtubule formation and modulate inflammatory pathways makes it a promising candidate for further investigation and development in various fields.

Activité Biologique

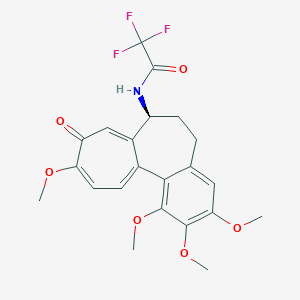

N-Trifluoroacetyl Deacetylcolchicine is a synthetic derivative of deacetylcolchicine, an active metabolite of the natural alkaloid colchicine, which is derived from the plant Colchicum autumnale. This compound has garnered attention in the field of cancer research due to its significant biological activities, particularly its ability to inhibit microtubule polymerization.

Chemical Structure and Properties

N-Trifluoroacetyl Deacetylcolchicine features a trifluoroacetyl group that enhances its solubility and potentially its biological activity. The presence of three fluorine atoms in the trifluoroacetyl moiety contributes to its unique chemical properties, making it a valuable tool for researchers studying cellular processes.

The primary mechanism of action for N-Trifluoroacetyl Deacetylcolchicine involves its binding to tubulin, a key protein in microtubule formation. By binding to the colchicine-binding site on tubulin, this compound prevents tubulin polymerization into microtubules, leading to disruption in mitotic spindle formation and ultimately inducing apoptosis in rapidly dividing cells. This action is crucial for its potential as an anticancer agent.

Key Mechanisms:

- Inhibition of Microtubule Polymerization : Prevents the assembly of microtubules essential for cell division.

- Induction of Apoptosis : Triggers programmed cell death in cancer cells.

- Activation of Signaling Pathways : Stimulates pathways such as JNK/SAPK, which are involved in cellular stress responses.

Biological Activity

Research has demonstrated that N-Trifluoroacetyl Deacetylcolchicine exhibits potent antitumor activity across various cancer cell lines. Its ability to induce cell death and arrest cell division positions it as a promising candidate for cancer therapy.

Comparative Biological Activity Table

| Compound Name | Mechanism of Action | Key Features |

|---|---|---|

| N-Trifluoroacetyl Deacetylcolchicine | Inhibits microtubule polymerization | Enhanced solubility and bioavailability |

| Colchicine | Disrupts microtubule assembly | Well-known natural alkaloid |

| Demecolcine | Similar mechanism with reduced toxicity | Methylated derivative of colchicine |

| N-Glutaryl Deacetylcolchicine | Enhanced targeting capabilities | Glycoconjugate with improved specificity |

Case Studies and Research Findings

- Antitumor Efficacy : In vitro studies have shown that N-Trifluoroacetyl Deacetylcolchicine can effectively induce apoptosis in various cancer cell lines, including breast and lung cancers. For instance, one study demonstrated a significant reduction in cell viability in treated cancer cells compared to controls, indicating its potential therapeutic efficacy .

- Microtubule Disruption Studies : Experimental assays utilizing live-cell imaging revealed that N-Trifluoroacetyl Deacetylcolchicine disrupts normal microtubule dynamics, leading to mitotic arrest. This was evidenced by the accumulation of cells in the G2/M phase of the cell cycle, highlighting its role as an antimitotic agent .

- Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies suggest that the trifluoroacetyl modification may enhance the compound's bioavailability compared to traditional colchicine derivatives. However, further investigations are necessary to fully assess its safety profile and potential toxic effects at varying dosages .

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHADYPYCJQLMV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180825 | |

| Record name | Colchicine, 17,17,17-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26195-65-3 | |

| Record name | Colchicine, 17,17,17-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026195653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC305987 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Colchicine, 17,17,17-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.